(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone
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Description
Synthesis Analysis
The synthesis of related bicyclic compounds often involves intricate chemical reactions that yield complex structures. For example, a study by Wu et al. (2015) described the synthesis and characterization of a similar bicyclic compound, which was analyzed using 1H and 13C NMR, HRMS spectroscopy, and X-ray crystallography to investigate its molecular configuration (Wu et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by various spectroscopic techniques and X-ray crystallography. The study by Wu et al. (2015) found that the compound exhibits intermolecular hydrogen bonds of the type O‒H…O and is stabilized by weak intermolecular C‒H... O interactions, indicating the complexity of its molecular structure (Wu et al., 2015).
Chemical Reactions and Properties
Bicyclic compounds like "(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone" often participate in unique chemical reactions. For instance, the work by Föhlisch et al. (1987) explored the cleavage of the oxygen bridge in similar oxabicyclo compounds, highlighting the reactivity of these structures under certain conditions (Föhlisch et al., 1987).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are critical for understanding the behavior of these compounds under different conditions. The crystal structure analysis in the study by Wu et al. (2015) provides insight into the physical characteristics of the synthesized compound, showing its stability and potential interactions (Wu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXNPAQFBBIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone |
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